molecular formula C13H15N3O5S B5777259 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Cat. No. B5777259
M. Wt: 325.34 g/mol
InChI Key: UXCSYDROSLIMKP-UHFFFAOYSA-N
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Description

1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, also known as MNIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNIM is a nitroimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is not fully understood. However, it has been proposed that 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole acts by generating reactive oxygen species (ROS) that damage the DNA of microorganisms and cancer cells. 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including multidrug-resistant strains. 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been found to induce apoptosis (programmed cell death) in cancer cells. In animal models, 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to reduce inflammation and to have a protective effect on the liver.

Advantages and Limitations for Lab Experiments

1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have a broad spectrum of antimicrobial activity. 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been shown to have cytotoxic effects on cancer cells and to reduce inflammation in animal models. However, 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in some experiments. 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole also has a relatively short half-life in vivo, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole research. One direction is to investigate the potential of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole as a treatment for multidrug-resistant infections. Another direction is to explore the use of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole as a chemotherapeutic agent for cancer treatment. 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole could also be studied for its potential to reduce inflammation in various disease states. Finally, further research could be conducted to improve the solubility and stability of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole for use in various applications.
Conclusion:
In conclusion, 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been synthesized using different methods and has been found to have antimicrobial, antitumor, and anti-inflammatory properties. 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has several advantages for lab experiments but also has some limitations. There are several future directions for 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole research, including investigating its potential as a treatment for multidrug-resistant infections, a chemotherapeutic agent for cancer treatment, and a treatment for various inflammatory diseases.

Synthesis Methods

1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole can be synthesized using different methods, including the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. Another method involves the reaction of 2-methyl-5-nitroimidazole with 4-methoxy-2,5-dimethylbenzenesulfinyl chloride in the presence of a base. The yield of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole using these methods is around 50-60%.

Scientific Research Applications

1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and protozoa. It has also been found to have cytotoxic effects on cancer cells and to reduce inflammation in animal models.

properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-8-6-12(9(2)5-11(8)21-4)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCSYDROSLIMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

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